1-Bromo-2-(octyloxy)cyclopentane
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Overview
Description
1-Bromo-2-(octyloxy)cyclopentane is an organic compound with the molecular formula C13H25BrO. It is a cyclopentane derivative where a bromine atom and an octyloxy group are substituted at the 1 and 2 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(octyloxy)cyclopentane can be synthesized through several methods. One common approach involves the bromination of 2-(octyloxy)cyclopentane. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(octyloxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted cyclopentane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The octyloxy group can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield 2-(octyloxy)cyclopentanol, while elimination reactions would produce cyclopentene derivatives.
Scientific Research Applications
1-Bromo-2-(octyloxy)cyclopentane has several applications in scientific research:
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to understand their structure and function.
Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(octyloxy)cyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The octyloxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorocyclopentane: Similar in structure but with a chlorine atom instead of an octyloxy group.
1,2-Dibromocyclopentane: Contains two bromine atoms at the 1 and 2 positions.
2-(Octyloxy)cyclopentanol: Similar but with a hydroxyl group instead of a bromine atom.
Uniqueness
1-Bromo-2-(octyloxy)cyclopentane is unique due to the presence of both a bromine atom and an octyloxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Properties
Molecular Formula |
C13H25BrO |
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Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-bromo-2-octoxycyclopentane |
InChI |
InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-11-15-13-10-8-9-12(13)14/h12-13H,2-11H2,1H3 |
InChI Key |
IEFQHBGZFNNNKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1CCCC1Br |
Origin of Product |
United States |
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